Celecoxib - 194044-54-7

Celecoxib

Catalog Number: EVT-1179637
CAS Number: 194044-54-7
Molecular Formula: C17H14F3N3O2S
Molecular Weight: 381.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) with a diaryl-substituted pyrazole structure. Celecoxib selectively inhibits cyclo-oxygenase-2 activity (COX-2); COX-2 inhibition may result in apoptosis and a reduction in tumor angiogenesis and metastasis.
Celecoxib, also known as celebrex or onsenal, belongs to the class of organic compounds known as phenylpyrazoles. Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group. Celecoxib is a drug which is used for relief and management of osteoarthritis (oa), rheumatoid arthritis (ra), juvenile rheumatoid arthritis (jra), ankylosing spondylitis, acute pain, primary dysmenorrhea and oral adjunct to usual care for patients with familial adenomatous polyposis. Celecoxib exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Celecoxib has been primarily detected in blood. Within the cell, celecoxib is primarily located in the membrane (predicted from logP). Celecoxib can be converted into hydroxycelecoxib through the action of the enzymes cytochrome P450 2C9 and cytochrome P450 3A4. In humans, celecoxib is involved in the celecoxib metabolism pathway and the celecoxib action pathway. Celecoxib is a potentially toxic compound.
Celecoxib is a nonsteroidal antiinflammatory drug (NSAID) with selectively for inhibition of cycloxgenase-2 (Cox-2), which is widely used in the therapy of arthritis. Celecoxib has been linked to rare instances of idiosyncratic drug induced liver disease.
Source and Classification

Celecoxib is derived from the sulfonamide class of compounds and is chemically known as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. It was first approved by the U.S. Food and Drug Administration in 1998 for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain. Its mechanism of action involves the inhibition of the COX-2 enzyme, which plays a significant role in the inflammatory process.

Synthesis Analysis

Celecoxib can be synthesized through various methods, including continuous flow synthesis and ionic liquid-assisted synthesis:

Molecular Structure Analysis

The molecular structure of Celecoxib consists of a pyrazole ring substituted with a trifluoromethyl group and a benzenesulfonamide moiety. The structural formula can be represented as follows:

Celecoxib C17H14F3N3O2S\text{Celecoxib }C_{17}H_{14}F_{3}N_{3}O_{2}S

Key features include:

  • Pyrazole Ring: Provides the core structure that contributes to its pharmacological activity.
  • Trifluoromethyl Group: Enhances lipophilicity and biological activity.
  • Sulfonamide Group: Essential for its interaction with the COX-2 enzyme.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) confirm the structure of Celecoxib .

Chemical Reactions Analysis

Celecoxib undergoes several chemical reactions during its synthesis:

  • Condensation Reactions: The formation of Celecoxib involves condensation between hydrazine derivatives and carbonyl compounds.
  • Oxidation Reactions: Alcohol intermediates are oxidized to ketones using various oxidizing agents.
  • Recrystallization: Purification processes often involve recrystallization from solvents like ethanol or ethyl acetate to obtain pure Celecoxib .
Mechanism of Action

Celecoxib exerts its therapeutic effects primarily through selective inhibition of the COX-2 enzyme. This enzyme catalyzes the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2:

  • Prostaglandin synthesis is reduced.
  • Inflammatory responses are diminished.
  • Pain relief is achieved without significantly affecting COX-1, which protects gastric mucosa.

This selectivity contributes to a lower incidence of gastrointestinal side effects compared to non-selective NSAIDs .

Physical and Chemical Properties Analysis

Celecoxib exhibits specific physical and chemical properties:

  • Molecular Weight: Approximately 381.38 g/mol.
  • Melting Point: About 158–160 °C.
  • Solubility: Moderately soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

These properties influence its formulation and delivery methods in pharmaceutical applications .

Applications

Celecoxib is widely used in clinical settings for:

  • Pain Management: Effective for acute pain conditions such as postoperative pain or dental pain.
  • Chronic Inflammatory Conditions: Treatment of osteoarthritis and rheumatoid arthritis.
  • Cancer Therapy: Investigated for potential benefits in cancer treatment due to its anti-inflammatory properties.

Research continues into new formulations, including nanoparticles for targeted delivery systems aimed at enhancing bioavailability and therapeutic efficacy while minimizing side effects .

Introduction to Celecoxib: Discovery and Pharmacological Classification

Historical Development of Cyclooxygenase-2 Selective Inhibitors

The discovery of cyclooxygenase-2 (Cyclooxygenase-2) as a distinct inducible isoform in 1988 revolutionized nonsteroidal anti-inflammatory drug (NSAID) development [4]. Prior to this, NSAIDs nonselectively inhibited both Cyclooxygenase-1 (constitutively expressed for physiological functions) and Cyclooxygenase-2 (induced during inflammation). This nonselectivity caused significant gastrointestinal toxicity. The hypothesis that selective Cyclooxygenase-2 inhibition could alleviate inflammation without disrupting gastroprotective prostaglandins drove intensive research throughout the 1990s [7] [10].

Celecoxib emerged from systematic structure-activity relationship studies targeting the Cyclooxygenase-2 active site. Pharmacia (later Pfizer) patented it in 1993, and it received United States Food and Drug Administration approval in 1999 as the first highly selective Cyclooxygenase-2 inhibitor for osteoarthritis and rheumatoid arthritis [3] [4]. Its development marked a therapeutic milestone, demonstrating comparable efficacy to traditional NSAIDs with significantly reduced endoscopic ulcer incidence (4% vs. 15% for diclofenac at 24 weeks) [10]. Other Cyclooxygenase-2 inhibitors like rofecoxib and valdecoxib followed but were withdrawn due to cardiovascular safety concerns, leaving celecoxib as the primary Cyclooxygenase-2 selective inhibitor available in the United States market [1] [4].

Table 1: Key Milestones in Cyclooxygenase-2 Inhibitor Development

YearEventSignificance
1988Cyclooxygenase-2 enzyme discovered by Daniel SimmonsIdentified inducible isoform separate from constitutive Cyclooxygenase-1
1991Mouse Cyclooxygenase-2 gene clonedEnabled molecular characterization of Cyclooxygenase-2
1993Celecoxib patentedFirst diaryl-substituted pyrazole Cyclooxygenase-2 inhibitor designed
1999Celecoxib approved by United States Food and Drug AdministrationMarketed for osteoarthritis and rheumatoid arthritis; first selective Cyclooxygenase-2 inhibitor
2004Rofecoxib withdrawnHighlighted cardiovascular risks associated with some Cyclooxygenase-2 inhibitors

Structural Chemistry of Celecoxib: Diaryl-Substituted Pyrazole Derivatives

Celecoxib (chemical name: 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) belongs to the 1,5-diarylpyrazole class [3] [5] [9]. Its molecular formula is C₁₇H₁₄F₃N₃O₂S, with a molecular weight of 381.37 g/mol [3]. The structure comprises:

  • A central pyrazole ring: Serves as the core heterocycle.
  • 4-Methylphenyl group at position 5: This hydrophobic moiety occupies a specific side pocket in the Cyclooxygenase-2 active site.
  • Trifluoromethyl group at position 3: Enhances electron-withdrawing properties and steric bulk, contributing to Cyclooxygenase-2 selectivity.
  • 4-Sulfonamide-substituted phenyl ring at position 1: The sulfonamide group (SO₂NH₂) is critical for binding to a hydrophilic region unique to Cyclooxygenase-2 via hydrogen bonding with key residues like Arg513 and His90 [5] [9].

Unlike sulfonamide antibiotics, celecoxib lacks the aromatic amine at the N4 position, which explains the lack of cross-reactivity in many patients with sulfonamide antimicrobial allergies [2]. Modifications at the pyrazole position 4 (e.g., cyano, carboxylate, hydroxymethyl groups) were explored to optimize activity, but the sulfonamide derivative (celecoxib) demonstrated superior Cyclooxygenase-2 inhibition and pharmacokinetic properties [5] [9]. Docking studies confirm its binding mode involves specific van der Waals contacts and hydrogen bonds within the larger Cyclooxygenase-2 active site, while steric hindrance prevents efficient binding to Cyclooxygenase-1 [9].

Table 2: Key Functional Groups in Celecoxib and Their Roles in Cyclooxygenase-2 Selectivity

Structural ElementLocationRole in Cyclooxygenase-2 Selectivity
Sulfonamide (SO₂NH₂)Para on phenyl ringH-bonds with Arg513, His90, and Gln192 in Cyclooxygenase-2; too bulky for Cyclooxygenase-1 hydrophilic pocket
Trifluoromethyl (CF₃)Position 3 of pyrazoleFills hydrophobic pocket near Val523 in Cyclooxygenase-2; steric clash with Cyclooxygenase-1
Methylphenyl (4-CH₃-C₆H₄)Position 5 of pyrazoleOccupies secondary hydrophobic pocket in Cyclooxygenase-2 (not present in Cyclooxygenase-1)
Pyrazole ringCore structureScaffold for optimal spatial orientation of substituents

Pharmacological Classification Within the Nonsteroidal Anti-Inflammatory Drug Framework

Celecoxib is pharmacologically classified as a selective Cyclooxygenase-2 inhibitor within the broader NSAID class. Its mechanism centers on reversible, competitive inhibition of Cyclooxygenase-2, thereby suppressing the conversion of arachidonic acid to pro-inflammatory prostaglandins (Prostaglandin E₂, Prostaglandin I₂) and thromboxanes at sites of inflammation [1] [7] [10].

  • Selectivity Profile: Celecoxib exhibits approximately 30-fold greater selectivity for Cyclooxygenase-2 over Cyclooxygenase-1 in vitro [7] [10]. This contrasts with:
  • Non-selective NSAIDs (e.g., ibuprofen, naproxen): Inhibit Cyclooxygenase-1 and Cyclooxygenase-2 equipotently.
  • Preferential Cyclooxygenase-2 inhibitors (e.g., meloxicam, etodolac): Exhibit 5- to 10-fold Cyclooxygenase-2 selectivity.
  • Withdrawn Cyclooxygenase-2 inhibitors (e.g., rofecoxib): Had >300-fold Cyclooxygenase-2 selectivity [4] [7].

  • Therapeutic Consequences of Selectivity:

  • Anti-inflammatory/Analgesic Effects: Achieved through inhibition of Cyclooxygenase-2-derived prostaglandins in inflamed tissues [1] [10].
  • Reduced Gastrointestinal Toxicity: Minimal inhibition of Cyclooxygenase-1 in gastric mucosa preserves cytoprotective prostaglandins (Prostaglandin I₂, Prostaglandin E₂), decreasing ulcer risk compared to nonselective NSAIDs [1] [7] [10].
  • Platelet Effects: Cyclooxygenase-1 in platelets (responsible for thromboxane A₂-mediated aggregation) is largely spared, avoiding the antiplatelet effects typical of nonselective NSAIDs [1] [7].

Celecoxib’s classification distinguishes it from nonselective NSAIDs and aligns it with a targeted approach to inflammation management. Its pharmacological profile underpins its use in conditions driven by Cyclooxygenase-2 overexpression, such as rheumatoid arthritis, osteoarthritis, and familial adenomatous polyposis (where it reduces polyp formation) [3] [8] [10]. Ongoing research explores potential applications in oncology and neuropsychiatry via Cyclooxygenase-2-independent mechanisms, such as cadherin-11 binding or modulation of nuclear factor-kappa B signaling [4] [8].

Properties

CAS Number

194044-54-7

Product Name

Celecoxib

IUPAC Name

4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide

Molecular Formula

C17H14F3N3O2S

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)22-23(15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)

InChI Key

RZEKVGVHFLEQIL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F

Solubility

Poorly soluble
In water, 4.3 mg/L at 25 °C (est)

Synonyms

4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide
Celebrex
celecoxib
SC 58635
SC-58635
SC58635

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.